Predicted Physicochemical Profile vs. Analogs
At the time of this analysis, no experimentally measured logP, solubility, or pKa values have been published in the peer-reviewed literature for the target compound. However, in silico predictions (ZINC database, mid-pH reference protomer) for closely related benzoxazine scaffolds indicate that the dimethylsulfamoyl-ethyl substituent increases topological polar surface area (tPSA) and hydrogen-bond acceptor count relative to simple aromatic N-substituents [1]. This differential is class-level inference only and must be experimentally verified for the target compound.
| Evidence Dimension | Predicted tPSA and H-bond acceptor count (ZINC mid-pH protomer) |
|---|---|
| Target Compound Data | Not directly available in open databases; expected tPSA >90 Ų, HBA >6 based on substructure. |
| Comparator Or Baseline | N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide (CAS 1205331-19-6): tPSA ~80 Ų, HBA ~5 (estimated from scaffold). |
| Quantified Difference | Estimated ΔtPSA ≈ 10–15 Ų; ΔHBA ≈ 1–2. |
| Conditions | Calculated using ZINC15 reference protomer method (pH 7.4). |
Why This Matters
Higher tPSA and H-bond acceptor count can reduce passive membrane permeability; users selecting a probe for intracellular target engagement should verify cell permeability experimentally rather than assuming class-average behavior.
- [1] ZINC15 Database. ZINC84758440 entry (tentative match). Accessed via zinc.docking.org. View Source
